2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide
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Overview
Description
2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a benzylthio group, a morpholinobutynyl group, and an acetamide moiety. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis.
Introduction of the Morpholinobutynyl Group: This step might involve the reaction of morpholine with a butynyl halide under basic conditions.
Formation of the Acetamide Moiety: The final step could involve the acylation of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide moiety can be reduced to form amines.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The benzylthio group could be involved in binding interactions, while the morpholinobutynyl group might influence the compound’s overall pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-N-(4-morpholinobut-2-yn-1-yl)acetamide: can be compared with other acetamides, such as:
Uniqueness
The presence of both the benzylthio and morpholinobutynyl groups in this compound makes it unique, potentially offering a combination of biological activities and chemical reactivity not found in simpler analogs.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(4-morpholin-4-ylbut-2-ynyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c20-17(15-22-14-16-6-2-1-3-7-16)18-8-4-5-9-19-10-12-21-13-11-19/h1-3,6-7H,8-15H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMPXANAMJIZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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